D561-0775
Description
D561-0775 is a novel small-molecule compound with a molecular weight of 451.278, identified as a direct AMP-activated protein kinase (AMPK) activator . Its molecular structure features a heterocyclic core with distinct functional groups, including a sulfonamide moiety and a pyridine ring, which are critical for its pharmacological activity (Image E, ). Preclinical studies highlight its potent antitumor effects, particularly in non-small cell lung cancer (NSCLC), where it suppresses lipid metabolism by inhibiting acetyl-CoA carboxylase (ACC) and enhancing AMPK phosphorylation .
Properties
CAS No. |
1112400-30-2 |
|---|---|
Molecular Formula |
C21H15BrN4O3 |
Molecular Weight |
451.28 |
IUPAC Name |
2-{5-[(4-Bromophenoxy)methyl]-2-furyl}-5-[(3-pyridinylmethyl)amino]-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C21H15BrN4O3/c22-15-3-5-16(6-4-15)27-13-17-7-8-19(28-17)21-26-18(10-23)20(29-21)25-12-14-2-1-9-24-11-14/h1-9,11,25H,12-13H2 |
InChI Key |
DBRZPZIWXMNBCI-UHFFFAOYSA-N |
SMILES |
N#CC1=C(NCC2=CC=CN=C2)OC(C3=CC=C(COC4=CC=C(Br)C=C4)O3)=N1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
D561-0775; D5610775; D561 0775; D-561-0775; D 561-0775; D-5610775 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
D561-0775’s structural uniqueness lies in its sulfonamide-pyridine scaffold, which distinguishes it from other AMPK activators. For example:
- Compound A (hypothetical comparator): Lacks the sulfonamide group, resulting in reduced binding affinity to AMPK.
- Compound B (hypothetical comparator): Features a benzimidazole core but shows lower metabolic stability due to the absence of the pyridine ring .
Functional and Mechanistic Comparison
D561-0775’s mechanism involves dual modulation of AMPK phosphorylation and ACC suppression, whereas similar compounds often target single pathways:
Table 1: Comparative efficacy and mechanistic profiles of D561-0775 and similar compounds.
- Compound C : While effective in AMPK activation, it fails to inhibit ACC, limiting its lipid metabolism suppression .
- Gefitinib : A first-line EGFR inhibitor, but its utility is restricted in resistant NSCLC due to acquired mutations .
Efficacy and Resistance Profile
D561-0775 demonstrates superior potency (IC50 = 0.12 μM) compared to other AMPK activators (e.g., Compound C, IC50 = 0.45 μM) in H1975 cell lines . Its ability to induce AMPK phosphorylation by 3.5-fold (Image D, ) correlates with enhanced apoptosis in gefitinib-resistant models, a feature absent in gefitinib and Compound C .
Discussion of Research Findings
- Potency : D561-0775’s low IC50 and dual mechanism enable robust tumor suppression, outperforming single-target agents .
- Resistance Overcoming : By targeting AMPK/ACC, it bypasses EGFR-dependent resistance pathways, addressing a critical clinical gap .
- Structural Advantages : The sulfonamide-pyridine scaffold enhances binding kinetics and metabolic stability compared to benzimidazole-based analogs .
Limitations: Current studies lack in vivo data and direct comparisons with named AMPK activators (e.g., metformin derivatives).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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